ethyl 3-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of ethyl 3-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate involves multiple steps. One common synthetic route starts with the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate acylating agent to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol. This intermediate is then coupled with ethyl indole-2-carboxylate under specific reaction conditions to yield the final product . Industrial production methods often involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents and catalysts .
Chemical Reactions Analysis
Ethyl 3-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential in biological assays for its antiviral, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. For instance, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways .
Comparison with Similar Compounds
Ethyl 3-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Urapidil: An α-blocker used to treat hypertension.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C25H30N4O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoylamino]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C25H30N4O4/c1-3-33-25(31)24-23(18-8-4-5-9-19(18)26-24)27-22(30)12-13-28-14-16-29(17-15-28)20-10-6-7-11-21(20)32-2/h4-11,26H,3,12-17H2,1-2H3,(H,27,30) |
InChI Key |
WGYQDHJOUFKECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CCN3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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